3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one
CAS No.: 1510319-14-8
Cat. No.: VC2878769
Molecular Formula: C9H11ClN2O
Molecular Weight: 198.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1510319-14-8 |
|---|---|
| Molecular Formula | C9H11ClN2O |
| Molecular Weight | 198.65 g/mol |
| IUPAC Name | 3-(4-chloropyrazol-1-yl)cyclohexan-1-one |
| Standard InChI | InChI=1S/C9H11ClN2O/c10-7-5-11-12(6-7)8-2-1-3-9(13)4-8/h5-6,8H,1-4H2 |
| Standard InChI Key | UQWCAYJRPRRVMT-UHFFFAOYSA-N |
| SMILES | C1CC(CC(=O)C1)N2C=C(C=N2)Cl |
| Canonical SMILES | C1CC(CC(=O)C1)N2C=C(C=N2)Cl |
Introduction
Chemical Identity and Properties
3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one is classified as a heterocyclic organic compound featuring a pyrazole ring attached to a cyclohexanone moiety. The compound contains both nitrogen atoms in the pyrazole ring and a chlorine atom as a substituent, which contributes to its unique chemical reactivity profile. Its molecular structure combines the aromatic characteristics of the pyrazole with the ketone functionality of cyclohexanone, creating a molecule with diverse chemical potential.
The compound is formally identified through various chemical identifiers as outlined in Table 1:
| Property | Value |
|---|---|
| CAS Number | 1510319-14-8 |
| Molecular Formula | C₉H₁₁ClN₂O |
| Molecular Weight | 198.65 g/mol |
| IUPAC Name | 3-(4-chloropyrazol-1-yl)cyclohexan-1-one |
| Standard InChI | InChI=1S/C9H11ClN2O/c10-7-5-11-12(6-7)8-2-1-3-9(13)4-8/h5-6,8H,1-4H2 |
| Standard InChIKey | UQWCAYJRPRRVMT-UHFFFAOYSA-N |
| SMILES Notation | C1CC(CC(=O)C1)N2C=C(C=N2)Cl |
| PubChem Compound ID | 79618547 |
Structural Features
The structure of 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one contains several key features that influence its chemical behavior:
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A five-membered pyrazole ring containing two adjacent nitrogen atoms
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A chlorine substituent at the 4-position of the pyrazole ring
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A cyclohexanone ring connected to the pyrazole at the 3-position
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A ketone functional group within the cyclohexanone portion
These structural elements contribute to the compound's potential reactivity in various chemical transformations and its possible interactions with biological systems. The presence of the chlorine atom likely affects the electron distribution within the pyrazole ring, potentially influencing its reactivity and binding properties in biochemical contexts.
Synthesis Methods
The synthesis of 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one typically follows established methodologies for creating N-substituted pyrazole derivatives. Based on known synthetic approaches for similar compounds, the synthesis generally involves the reaction between 4-chloropyrazole and cyclohexanone under controlled conditions.
General Synthetic Route
A common synthetic approach involves the following key steps:
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Deprotonation of 4-chloropyrazole using a suitable base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃)
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Nucleophilic substitution reaction with cyclohexanone or a cyclohexanone derivative
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Purification of the resulting product through standard techniques such as recrystallization or column chromatography
This synthetic methodology allows for the controlled formation of the N-C bond between the pyrazole nitrogen and the cyclohexanone carbon. The reaction conditions must be carefully controlled to ensure regioselectivity and yield optimization.
Alternative Synthesis Strategies
While the direct reaction between 4-chloropyrazole and cyclohexanone represents the most straightforward approach, alternative strategies might include:
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Metal-catalyzed coupling reactions using transition metal catalysts
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Step-wise construction of the pyrazole ring after attachment to the cyclohexanone
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Modification of pre-existing pyrazole-cyclohexane structures
These alternative approaches may offer advantages in terms of yield, selectivity, or starting material availability depending on the specific research requirements.
Chemical Reactivity
The chemical reactivity of 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one is influenced by its functional groups and structural features. Understanding these reactivity patterns is essential for developing applications and further derivatives.
Reactivity of the Pyrazole Moiety
The pyrazole ring in 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one exhibits characteristic reactivity patterns associated with aromatic heterocycles:
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Electrophilic aromatic substitution reactions, though these may be affected by the existing chlorine substituent
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Potential for coordination with metal ions through the nitrogen atoms
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Possible nucleophilic substitution of the chlorine atom under appropriate conditions
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Hydrogen bonding interactions through the pyrazole nitrogen atoms
The reactivity of the pyrazole component may be modulated by the electronic effects of the chlorine substituent, which typically reduces electron density in the aromatic system through its electron-withdrawing nature.
Reactivity of the Cyclohexanone Moiety
The cyclohexanone portion of the molecule presents its own set of potential reactions:
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Nucleophilic addition to the ketone group
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Enolization and associated aldol-type reactions
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Reduction of the ketone to alcohol derivatives
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Formation of ketone derivatives such as oximes, hydrazones, or semicarbazones
The combination of these reactivity patterns creates a versatile chemical scaffold with multiple sites for potential modification and functionalization.
Applications and Research Relevance
The unique structure of 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one suggests several potential applications across different scientific disciplines, particularly in medicinal chemistry and materials science.
Materials Science Applications
Beyond biological applications, heterocyclic compounds like 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one may find utility in materials science:
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As building blocks for more complex molecular architectures
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In the development of coordination polymers and metal-organic frameworks
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As components in specialized materials with tailored properties
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As intermediates in the synthesis of functional materials
The combination of aromatic and carbonyl functionalities provides opportunities for controlled interactions with other molecules and surfaces, potentially leading to materials with unique properties.
Synthetic Intermediates
3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one can serve as a valuable intermediate in the synthesis of more complex molecules. The presence of reactive functional groups allows for selective modifications to create derivatives with enhanced or targeted properties. Related pyrazole derivatives have been utilized as intermediates in the preparation of fungicides for crop protection, suggesting potential agricultural applications for derivatives of this compound .
Structural Comparison with Related Compounds
To better understand the potential significance of 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one, it is valuable to compare its structure with related compounds that have established applications. Table 2 presents a comparison of structural features among related pyrazole derivatives:
| Compound | Core Structure | Key Substituents | Known Applications |
|---|---|---|---|
| 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one | Pyrazole + cyclohexanone | 4-chloro on pyrazole | Research chemical, potential medicinal applications |
| 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidine derivatives | Pyrazole + pyrimidine | 3-alkoxy groups | Human DHODH inhibitors, antiviral activity |
| 1-[2-[3,5-substituted-1H-pyrazol-1-yl]acetyl]-4-piperidine derivatives | Pyrazole + piperidine | Various at 3,5-positions | Intermediates in fungicide preparation |
This comparison highlights how structural variations in pyrazole derivatives can lead to diverse applications, suggesting potential directions for further research with 3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one .
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